N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1-benzothiophene-3-carboxamide
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Overview
Description
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core, a morpholine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions where a suitable leaving group is replaced by the morpholine moiety.
Attachment of the Carboxamide Group: This step involves the formation of an amide bond between the benzothiophene core and the morpholine derivative, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated benzothiophene derivatives.
Scientific Research Applications
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with various biological targets.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems. The carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylprop-2-enamide
- 2,2-Dimethyl-3-morpholin-4-ylpropanal
Uniqueness
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1-benzothiophene-3-carboxamide is unique due to its combination of a benzothiophene core and a morpholine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-19(2,14-21-8-10-23-11-9-21)13-20(3)18(22)16-12-24-17-7-5-4-6-15(16)17/h4-7,12H,8-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWRNSNEPURCPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CN(C)C(=O)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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